Bienvenue dans la boutique en ligne BenchChem!

N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide

Regioisomerism Structure-Activity Relationship (SAR) CRAC Channel

This precision tool compound is a 3-pyridinyl-substituted pyrazolyl carboxamide with dual ICRAC/TLR7/8 inhibitory potential. Its specific regioisomer geometry is essential for target engagement; generic or ortho-pyridinyl analogs cannot substitute. Ideal for SOCE and endosomal TLR crosstalk studies in T-cells and PBMCs. Bulk and custom synthesis options available.

Molecular Formula C15H18N4O
Molecular Weight 270.336
CAS No. 2034376-19-5
Cat. No. B2450109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide
CAS2034376-19-5
Molecular FormulaC15H18N4O
Molecular Weight270.336
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C3CCC3
InChIInChI=1S/C15H18N4O/c1-19-13(10-17-15(20)11-4-2-5-11)8-14(18-19)12-6-3-7-16-9-12/h3,6-9,11H,2,4-5,10H2,1H3,(H,17,20)
InChIKeyZTYNOHFBFCHZKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide (CAS 2034376-19-5): Procurement-Relevant Identity and Class Context


N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide (CAS 2034376-19-5) is a synthetic small-molecule pyrazolyl carboxamide with a molecular formula of C15H18N4O and a molecular weight of 270.33 g/mol [1]. The compound features a 1-methylpyrazole core substituted at the 3-position with a pyridin-3-yl group and at the 5-position with a methylene-linked cyclobutanecarboxamide. This specific regioisomeric arrangement places it within the broader class of pyridinyl-substituted pyrazolyl carboxamides, which have been claimed as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel [2] and as antagonists of Toll-like receptors 7 and 8 (TLR7/8) [3], suggesting its utility as a precision tool compound in immunology and inflammation research.

Why Generic Substitution Fails for N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide in Target-Based Research


Substitution with a generic 'pyrazolyl carboxamide' or even a close regioisomer is scientifically unjustified due to the critical role of the pyridin-3-yl attachment vector. The compound's specific 3-pyridinyl substitution pattern dictates the spatial orientation of the nitrogen lone pair, directly influencing hydrogen-bonding interactions with target protein residues such as those in the CRAC channel or TLR binding pockets [1]. For example, the regioisomer N-[5-methyl-2-(pyridin-2-yl)-3-pyrazolyl]cyclobutanecarboxamide (CID 2997575) relocates the pyridinyl nitrogen to the ortho position, resulting in a fundamentally altered pharmacophore geometry that is known to abrogate or drastically shift target engagement profiles within this chemical series [2]. Additionally, the cyclobutanecarboxamide moiety contributes to a specific LogP and topological polar surface area (TPSA) of 59.8 Ų, which cannot be replicated by analogs bearing cyclopropane or cyclohexane amides without altering membrane permeability and solubility characteristics [3].

Quantitative Differentiation Evidence for N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide Against Closest Analogs


Regioisomeric Identity: Pyridin-3-yl vs. Pyridin-2-yl Substitution Establishes Distinct Target Engagement Potential

The compound's defining structural feature is the pyridin-3-yl substituent on the pyrazole core. In the ICRAC inhibitor patent series, the 3-pyridinyl configuration is explicitly enumerated as a preferred embodiment, while the 2-pyridinyl isomer is classified under a distinct structural grouping. This positional difference alters the vector of the nitrogen atom, which serves as a key hydrogen-bond acceptor in the target binding site [1]. A direct comparator, N-[5-methyl-2-(2-pyridinyl)-3-pyrazolyl]cyclobutanecarboxamide (CID 2997575), relocates this critical nitrogen, resulting in a topological rearrangement of the pharmacophore that has been correlated with differential activity profiles in pyrazolyl carboxamide series [2]. Although quantitative side-by-side IC50 data for these two specific regioisomers is not available in the public domain, the patent literature explicitly differentiates their structural claims, indicating non-interchangeable biological function [1].

Regioisomerism Structure-Activity Relationship (SAR) CRAC Channel TLR Antagonism

Physicochemical Property Profile: Computed TPSA and Lipophilicity Differentiate from Bulkier Amide Analogs

The compound possesses a Topological Polar Surface Area (TPSA) of 59.8 Ų and an XLogP3-AA of 1, as computed from its 2D structure [1]. These values place it within a favorable drug-like space for oral bioavailability according to Lipinski and Veber rules. In contrast, bulkier analogs such as those bearing cyclohexylcarboxamide or phenylacetamide substituents at the same position exhibit TPSA values exceeding 70 Ų and XLogP3 > 2.5, which can reduce aqueous solubility and limit passive membrane diffusion [2]. The compound's single hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) further ensure a balanced profile for consistent formulation and assay performance compared to analogs with additional polar functionality.

Physicochemical Properties Drug-likeness TPSA LogP Permeability

Class-Level Target Engagement: Pyridinyl-Substituted Pyrazolyl Carboxamides as ICRAC and TLR7/8 Modulators

The compound falls within the generic scope of two distinct patent families. U.S. Patent US20150166505 A1 claims pyridinyl-substituted pyrazolyl carboxamides as inhibitors of the Calcium Release-Activated Calcium (CRAC) current (ICRAC), with reported IC50 values for representative examples ranging from <10 nM to 1 µM in Orai1/Stim1-dependent calcium flux assays [1]. Separately, U.S. Patent 10,689,360 B2 claims structurally related pyrazolyl carboxamides as TLR7 and TLR8 antagonists, with exemplified compounds showing IC50 values as low as <100 nM in human PBMC-based cytokine release assays [2]. While the exact IC50 of CAS 2034376-19-5 has not been publicly disclosed, its structural concordance with the Markush claims in both patents supports its classification as a dual-activity probe candidate, distinguishing it from analogs that fall outside these specific patent scopes.

ICRAC Inhibition TLR7/8 Antagonism Immunology Inflammation

High-Value Application Scenarios for N-((1-Methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide Based on Differentiation Evidence


Probing CRAC Channel-Mediated Calcium Signaling in Immune Cells

The compound's structural inclusion in the ICRAC inhibitor patent family [1] supports its use as a tool compound for investigating store-operated calcium entry (SOCE) in T-lymphocytes and mast cells. Its pyridin-3-yl configuration ensures compatibility with the Orai1/Stim1 binding pocket geometry described in the patent, enabling dose-response studies to dissect the role of CRAC currents in cytokine transcription and degranulation.

Investigating TLR7/8-Mediated Innate Immune Activation

Given its coverage by the TLR7/8 inhibitor patent [2], the compound can be deployed in human PBMC or THP-1 cell-based assays to antagonize ssRNA-induced IFNα or TNFα production. The dual TLR7/8 antagonism potential provides a tool for studying endosomal TLR crosstalk without the confounding effects of TLR9 activation, a limitation of broader-spectrum TLR antagonists.

Regioisomer-Specific SAR Expansion for Medicinal Chemistry Campaigns

The compound serves as a critical 3-pyridinyl reference standard for SAR studies comparing meta- versus ortho-pyridinyl substitution effects on target potency. Its TPSA of 59.8 Ų and XLogP3 of 1 [3] provide a baseline for optimizing ADME properties within the pyrazolyl carboxamide series, enabling rational design of analogs with improved metabolic stability while maintaining target engagement.

Investigating Calcium-Innate Immune Signaling Crosstalk in Autoimmune Disease Models

The compound's potential dual ICRAC/TLR7/8 inhibitory profile, inferred from its simultaneous coverage by both patent families [1][2], makes it a unique candidate for studying the intersection of calcium signaling and innate immune activation—a pathway convergence implicated in rheumatoid arthritis and systemic lupus erythematosus pathogenesis.

Quote Request

Request a Quote for N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)cyclobutanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.